3-(Methylsulfonyl)-2-nitroaniline is an organic compound classified as an aromatic amine. It features a nitro group and a methylsulfonyl group attached to an aniline structure, which contributes to its unique chemical properties and reactivity. The compound is represented by the molecular formula and has the CAS number 30388-44-4. It is primarily used in chemical synthesis and research applications due to its reactive functional groups.
The synthesis of 3-(Methylsulfonyl)-2-nitroaniline typically involves two main steps:
The molecular structure of 3-(Methylsulfonyl)-2-nitroaniline can be described as follows:
CNC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
3-(Methylsulfonyl)-2-nitroaniline can participate in various chemical reactions:
The mechanism of action for 3-(Methylsulfonyl)-2-nitroaniline primarily involves its reactivity due to the presence of the nitro and methylsulfonyl groups:
3-(Methylsulfonyl)-2-nitroaniline has several scientific applications:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6